molecular formula C23H19FN4O B11045290 4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11045290
M. Wt: 386.4 g/mol
InChI Key: FLGHXVNGPNRKKE-UHFFFAOYSA-N
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Description

4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes both fluorophenyl and methylphenyl groups attached to a pyrazoloquinoline core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazoloquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the methylphenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to the presence of both fluorophenyl and methylphenyl groups, which impart specific chemical properties and reactivity. This makes it distinct from other similar compounds and allows for unique applications in various fields of research.

Properties

Molecular Formula

C23H19FN4O

Molecular Weight

386.4 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-7-(3-methylphenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C23H19FN4O/c1-13-4-2-5-14(8-13)15-9-19-21(20(29)10-15)22(25)18-12-26-28(23(18)27-19)17-7-3-6-16(24)11-17/h2-8,11-12,15H,9-10H2,1H3,(H2,25,27)

InChI Key

FLGHXVNGPNRKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CC3=C(C(=O)C2)C(=C4C=NN(C4=N3)C5=CC(=CC=C5)F)N

Origin of Product

United States

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